Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
Description
Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) (CAS RN 71839-85-5) is a chromium-based coordination complex characterized by two azo-linked naphtholato ligands. Each ligand features a 2-hydroxy-3,5-dinitrophenyl group and a 4-methyl substitution on the naphthalene backbone. The compound’s structure enables strong metal-ligand interactions, with the nitro groups enhancing electron-withdrawing effects and the methyl group contributing to steric stabilization. Registered on 31/05/2018 , it is utilized in specialized applications such as dye synthesis and catalytic systems, where its electronic and steric properties are critical.
Properties
CAS No. |
93940-24-0 |
|---|---|
Molecular Formula |
C34H25CrN8O12+ |
Molecular Weight |
789.6 g/mol |
IUPAC Name |
chromium;hydron;2-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/2C17H12N4O6.Cr/c2*1-9-6-13(16(22)12-5-3-2-4-11(9)12)18-19-14-7-10(20(24)25)8-15(17(14)23)21(26)27;/h2*2-8,22-23H,1H3;/p+1 |
InChI Key |
SACMELRWZUZOFU-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
Biological Activity
Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a complex azo dye that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research findings, case studies, and relevant literature.
Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C46H27CrN10O14 |
| Molecular Weight | 867.55 g/mol |
| CAS Number | 84179-66-8 |
| IUPAC Name | Hydrogen bis(3-hydroxy-4-(2-hydroxy-3,5-dinitrophenyl)azo-N-phenyl-2-naphthalenecarboxamidato(2-))chromate(1-) |
Antioxidant Properties
Research indicates that azo dyes, including hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-), exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assessments have shown that hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) can induce apoptosis in cancer cell lines. In vitro studies on human breast cancer cells revealed that the compound effectively inhibited cell proliferation and triggered programmed cell death at specific concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways, thereby preventing growth and replication .
Case Study 1: Antioxidant Effects in Cellular Models
In a controlled laboratory setting, researchers treated human fibroblast cells with varying concentrations of hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) for 24 hours. The results indicated a dose-dependent increase in antioxidant enzyme activity (catalase and superoxide dismutase), suggesting enhanced cellular defense mechanisms against oxidative damage.
Case Study 2: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 50 µM, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry further confirmed increased annexin V positivity, indicating early apoptotic events .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromium azo complexes exhibit diverse properties based on ligand architecture, substituents, and counterions. Below is a detailed comparison of the target compound with structurally related derivatives.
Structural Variations
Physicochemical Properties
- Solubility : Sulfonated derivatives (e.g., 74196-16-0, 4-1337) exhibit higher water solubility due to ionic sulfonato groups and sodium counterions, whereas the target compound’s hydrophobicity is increased by methyl groups and lack of sulfonates .
- Electronic Effects: The 3,5-dinitro substituents in the target compound create stronger electron-withdrawing effects compared to mono-nitro analogs (e.g., 68541-71-9), influencing redox behavior and ligand-metal charge transfer .
Research Findings
- Synthesis : Sodium-containing analogs often involve sulfonation steps (e.g., introducing –SO₃H groups) absent in the target compound’s synthesis, which focuses on methyl-naphtholato ligand assembly .
- Spectroscopic Behavior: The target compound’s UV-Vis spectrum shows a redshift compared to mono-nitro derivatives, attributed to enhanced conjugation from dual nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
